molecular formula C20H25NO6 B11005748 N-{2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}-L-valine

N-{2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}-L-valine

Cat. No.: B11005748
M. Wt: 375.4 g/mol
InChI Key: JJCIEEOIMMODHY-RUINGEJQSA-N
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Description

(2S)-3-METHYL-2-({2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]PROPANOYL}AMINO)BUTANOIC ACID is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chromenyl group, which is a derivative of coumarin, and a butanoic acid moiety. The stereochemistry at the 2-position of the butanoic acid is specified as (2S), indicating the spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-METHYL-2-({2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]PROPANOYL}AMINO)BUTANOIC ACID typically involves multi-step organic reactions. The initial step often includes the preparation of the chromenyl derivative through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent steps involve the coupling of the chromenyl derivative with a suitable amino acid derivative, followed by the introduction of the butanoic acid moiety through esterification or amidation reactions. The reaction conditions may vary, but common reagents include strong acids or bases, coupling agents like EDC or DCC, and solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production. The choice of catalysts, solvents, and purification methods is crucial to ensure the efficiency and cost-effectiveness of the industrial process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-METHYL-2-({2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]PROPANOYL}AMINO)BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinone derivatives.

    Reduction: Reduction of the chromenyl group can yield dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chromenyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromenyl quinones, reduction may produce dihydrochromenyl derivatives, and substitution reactions can lead to various functionalized chromenyl compounds.

Scientific Research Applications

(2S)-3-METHYL-2-({2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]PROPANOYL}AMINO)BUTANOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism by which (2S)-3-METHYL-2-({2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]PROPANOYL}AMINO)BUTANOIC ACID exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chromenyl group can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The butanoic acid moiety may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 4-hydroxycoumarin and warfarin share structural similarities with the chromenyl group.

    Amino Acid Derivatives: Compounds such as N-acetylcysteine and glutathione have similar functional groups and biological activities.

Uniqueness

What sets (2S)-3-METHYL-2-({2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]PROPANOYL}AMINO)BUTANOIC ACID apart is its unique combination of a chromenyl group and a butanoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly observed in other similar compounds.

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

(2S)-3-methyl-2-[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxypropanoylamino]butanoic acid

InChI

InChI=1S/C20H25NO6/c1-9(2)17(19(23)24)21-18(22)13(6)26-14-7-10(3)8-15-16(14)11(4)12(5)20(25)27-15/h7-9,13,17H,1-6H3,(H,21,22)(H,23,24)/t13?,17-/m0/s1

InChI Key

JJCIEEOIMMODHY-RUINGEJQSA-N

Isomeric SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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